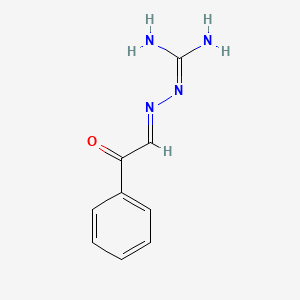
(Phenacylideneamino)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenacylideneamino)guanidine is a compound that features a guanidine moiety linked to a phenacylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Phenacylideneamino)guanidine typically involves the reaction of phenacylidene derivatives with guanidine. One common method includes the reaction of phenacyl chloride with guanidine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: (Phenacylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenacylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
(Phenacylideneamino)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Phenacylideneamino)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenacylidene group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Guanidine: A simpler compound with similar basicity and hydrogen bonding capabilities.
Phenacylidene derivatives: Compounds with similar structural features but different functional groups attached to the phenacylidene moiety.
Biguanide: Contains two guanidine groups and is used in various applications, including medicine and industry.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Propiedades
Número CAS |
76584-58-2 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-[(E)-phenacylideneamino]guanidine |
InChI |
InChI=1S/C9H10N4O/c10-9(11)13-12-6-8(14)7-4-2-1-3-5-7/h1-6H,(H4,10,11,13)/b12-6+ |
Clave InChI |
UBASBOVVRQEKIJ-WUXMJOGZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=N/N=C(N)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


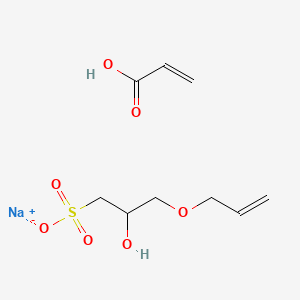
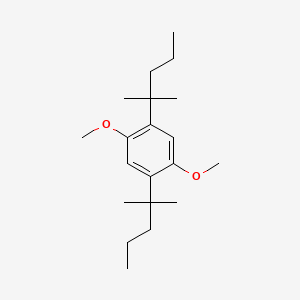
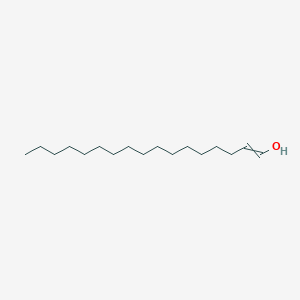
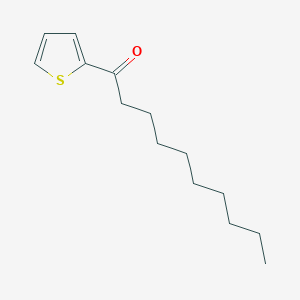
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
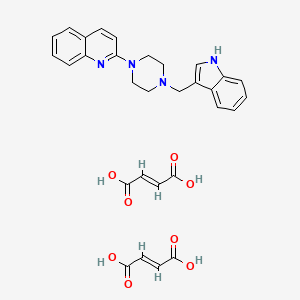
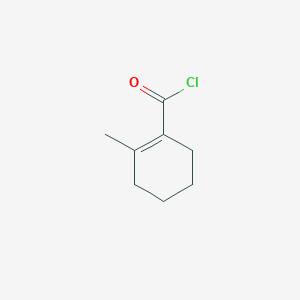

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
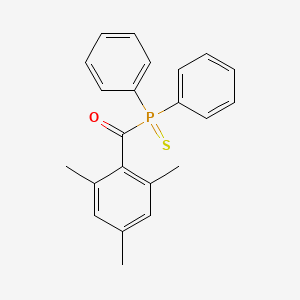
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
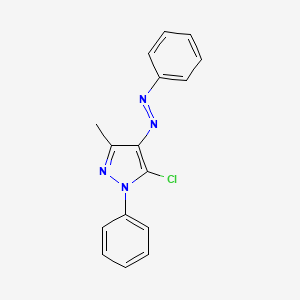
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
